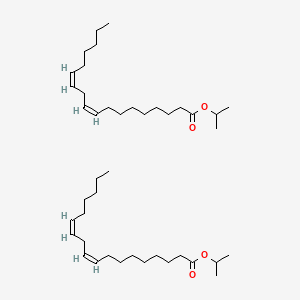
propan-2-yl (9Z,12Z)-octadeca-9,12-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fatty acids, C18-unsaturated, dimers, hydrogenated, di-iso-propyl esters are a class of chemical compounds derived from the hydrogenation of unsaturated fatty acid dimers. These compounds are characterized by their long carbon chains and ester functional groups, which contribute to their unique chemical and physical properties. They are commonly used in various industrial applications due to their stability, flexibility, and resistance to oxidation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of fatty acids, C18-unsaturated, dimers, hydrogenated, di-iso-propyl esters typically involves several key steps:
Dimerization: Unsaturated fatty acids, such as oleic acid or linoleic acid, undergo a dimerization process.
Industrial Production Methods
Industrial production of these compounds follows similar steps but on a larger scale. The processes are optimized for efficiency and yield, often involving continuous flow reactors and advanced separation techniques to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Fatty acids, C18-unsaturated, dimers, hydrogenated, di-iso-propyl esters can undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to form peroxides and other oxidation products.
Substitution: Ester groups can participate in nucleophilic substitution reactions, where the ester bond is broken and replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Oxygen or ozone in the presence of a catalyst.
Reduction: Hydrogen gas with a metal catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base or acid catalyst.
Major Products
Oxidation: Peroxides, alcohols, and carboxylic acids.
Reduction: Fully saturated fatty acid esters.
Substitution: Amides, alcohols, and other ester derivatives.
Scientific Research Applications
Fatty acids, C18-unsaturated, dimers, hydrogenated, di-iso-propyl esters have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of fatty acids, C18-unsaturated, dimers, hydrogenated, di-iso-propyl esters involves their interaction with cellular membranes and proteins. Their long carbon chains and ester groups allow them to integrate into lipid bilayers, enhancing membrane fluidity and stability. They can also interact with enzymes and receptors, modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Hydrogenated C36 dimer fatty acid
- Fatty acids, C18-unsaturated, dimers, oligomeric reaction products with tall-oil fatty acids and triethylenetetramine
Uniqueness
Fatty acids, C18-unsaturated, dimers, hydrogenated, di-iso-propyl esters are unique due to their specific esterification with isopropyl alcohol, which imparts distinct physical and chemical properties. This makes them particularly suitable for applications requiring high stability and resistance to oxidation .
Properties
Molecular Formula |
C42H76O4 |
|---|---|
Molecular Weight |
645.0 g/mol |
IUPAC Name |
propan-2-yl (9Z,12Z)-octadeca-9,12-dienoate |
InChI |
InChI=1S/2C21H38O2/c2*1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20(2)3/h2*8-9,11-12,20H,4-7,10,13-19H2,1-3H3/b2*9-8-,12-11- |
InChI Key |
NSSAWJSVYXQOHO-QWZAKQTDSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC(C)C.CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC(C)C |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OC(C)C.CCCCCC=CCC=CCCCCCCCC(=O)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


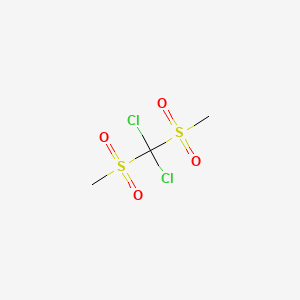


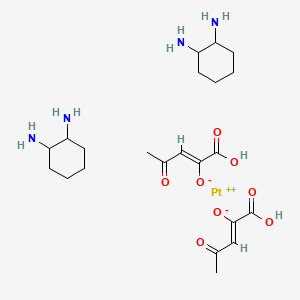
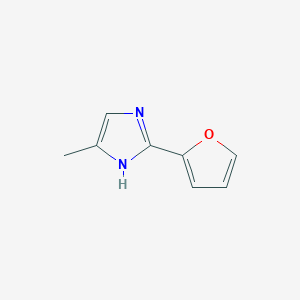
![Cyclo(l-homocysteinyl-N-methyl-L-phenylalanyl-L-tyrosyl-D-tryptophyl-L-Lysyl-L-valyl),(1(R)1')-thioether with3-[(2-mercaptoacetyl)amino]-L-alanyl-L-Lysyl-l-cysteinyl-l-lysinamide](/img/structure/B13815644.png)
![Glycine, N-[2-[2-[2-[bis(carboxymethyl)amino]-5-(2,7-dichloro-6-hydroxy-3-oxo-3H-xanthen-9-yl)phenoxy]ethoxy]phenyl]-N-(carboxymethyl)-, ammonium salt](/img/structure/B13815650.png)
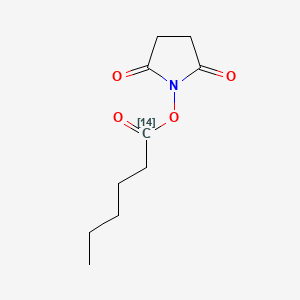
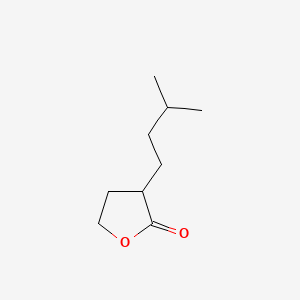
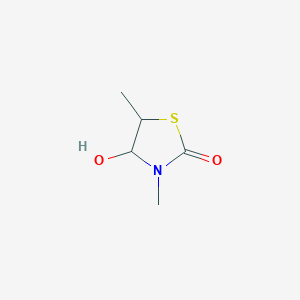
![(2R,3R,4S,5S,6R)-4-amino-2-[(1S,2S,3S,4S,6R)-4,6-diamino-3-[(2S,3R,5S,6R)-3-amino-6-(aminomethyl)-5-hydroxyoxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol](/img/structure/B13815670.png)
![[3-[(2E)-3,7-Dimethylocta-2,6-dienyl]-2,4-dihydroxy-6-methoxyphenyl]phenylmethanone](/img/structure/B13815672.png)
![D-Glucose,o-6-deoxy-a-L-galactopyranosyl-(1(R)3)-O-[o-6-deoxy-a-L-galactopyranosyl-(1(R)2)-b-D-galactopyranosyl-(1(R)4)]-](/img/structure/B13815677.png)
![2,3-Diamino[sulfonylbisbenzene]](/img/structure/B13815687.png)
